molecular formula C18H24F2N2O B1679675 PF-03654746 CAS No. 935840-31-6

PF-03654746

货号: B1679675
CAS 编号: 935840-31-6
分子量: 322.4 g/mol
InChI 键: SXMBKHYDZOCBMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development and Discovery

The discovery of this compound emerged from a systematic medicinal chemistry program at Pfizer Worldwide Research and Development, representing the culmination of five hypothesis-driven design cycles aimed at identifying optimal histamine H3 receptor antagonists. The development pathway for this compound required extensive structure-activity relationship studies and leveraged both traditional pharmacological assays and computational modeling approaches to achieve the desired pharmacological profile. The research team, led by Travis Wager and colleagues, employed a comprehensive compound design strategy that integrated medicinal chemistry knowledge with advanced in vitro safety assessment tools to identify clinical candidates with superior properties.

The historical context of this compound's development can be traced to the broader evolution of histamine H3 receptor research, which began with the receptor's discovery in 1983 through traditional pharmacological approaches. The identification of this receptor as a presynaptic autoreceptor within the Class A G-protein-coupled receptor family sparked significant interest from the pharmaceutical industry, leading to extensive drug development programs across multiple companies. Pfizer's contribution to this field through this compound represents one of the most advanced efforts to translate histamine H3 receptor pharmacology into clinical therapeutics.

The compound's development timeline reflects the broader challenges associated with central nervous system drug discovery, particularly the need to balance potency, selectivity, and optimal pharmacokinetic properties. The research team's systematic approach involved iterative cycles of chemical synthesis, biological evaluation, and property optimization, ultimately resulting in a compound that exceeded conservative safety margins while maintaining exceptional pharmacological activity. This methodical development process established this compound as what the researchers termed a "best-in-class" molecule with fully aligned oral drug attributes.

Chemical Classification

This compound, chemically designated as trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide, belongs to the class of synthetic organic compounds known as cyclobutane carboxamides. The compound's molecular formula C18H24F2N2O reflects its complex structural architecture, which incorporates multiple pharmacophoric elements essential for histamine H3 receptor binding and selectivity. With a molecular weight of 322.4 grams per mole, this compound represents a carefully optimized balance between molecular complexity and drug-like properties.

The chemical structure of this compound features several distinctive structural elements that contribute to its pharmacological activity. The cyclobutane ring system serves as the central scaffold, providing conformational constraint that enhances receptor selectivity. The incorporation of two fluorine atoms at specific positions on the molecule contributes to both metabolic stability and binding affinity optimization. The pyrrolidine moiety attached to the phenyl ring represents a critical pharmacophoric element that enhances the compound's interaction with the histamine H3 receptor binding site.

Chemical Property Value
Molecular Formula C18H24F2N2O
Molecular Weight 322.4 g/mol
CAS Registry Number 935840-31-6
Chemical Classification Cyclobutane carboxamide
Functional Groups Carboxamide, pyrrolidine, fluoroarene

The stereochemical configuration of this compound is specifically designated as the trans isomer, which was determined through extensive structure-activity relationship studies to provide optimal biological activity. This stereochemical specificity reflects the precise three-dimensional requirements for effective histamine H3 receptor binding and demonstrates the sophisticated level of molecular design achieved in this compound's development.

Research Significance in Neuropharmacology

This compound has established significant research importance in neuropharmacology through its exceptional selectivity and potency as a histamine H3 receptor antagonist. The compound demonstrates remarkable binding affinity with a Ki value of 2.3 nanomolar, representing more than 1000-fold selectivity versus histamine H1, H2, and H4 receptors, as well as other G-protein-coupled receptors. This extraordinary selectivity profile makes this compound an invaluable research tool for investigating the specific functions of histamine H3 receptors in various neurological processes.

The research significance of this compound extends across multiple therapeutic areas within neuropharmacology. The compound has been investigated for its potential in treating attention deficit hyperactivity disorder, where histamine H3 receptor antagonism may enhance cognitive function through modulation of dopaminergic, cholinergic, and noradrenergic neurotransmission. In narcolepsy research, this compound has provided insights into the role of histaminergic neurons in sleep-wake regulation and excessive daytime sleepiness. Additionally, the compound has contributed to our understanding of cognitive dysfunction in Alzheimer's disease, where histamine H3 receptor modulation may offer neuroprotective and cognitive-enhancing effects.

The compound's research applications have extended to investigations of Tourette syndrome, schizophrenia, and allergic rhinitis, demonstrating the broad therapeutic potential of histamine H3 receptor antagonism. In each of these research areas, this compound has served as a prototype compound for understanding the complex pharmacology of histamine H3 receptors and their role in various pathophysiological processes. The wealth of preclinical and clinical data generated with this compound has advanced our fundamental understanding of histaminergic neurotransmission in health and disease.

Research Application Clinical Phase Achieved Primary Mechanism
Attention Deficit Hyperactivity Disorder Phase 2 Cognitive enhancement
Narcolepsy Phase 2 Sleep-wake regulation
Excessive Daytime Sleepiness Phase 2 Histaminergic activation
Tourette Syndrome Phase 2 Neurotransmitter modulation
Alzheimer's Disease Phase 1 Cognitive improvement
Schizophrenia Phase 1 Dopaminergic modulation

Evolution of Histamine H3 Receptor Antagonists

The development of this compound represents a significant milestone in the evolution of histamine H3 receptor antagonists, building upon decades of research that began with the receptor's discovery in 1983. The historical progression of histamine H3 receptor antagonist development can be traced through several distinct phases, beginning with the identification of thioperamide as the first highly selective and potent H3 autoreceptor antagonist in 1987. This early research tool, developed through traditional pharmacological approaches, established the foundation for understanding histamine H3 receptor function and paved the way for subsequent drug development efforts.

The evolution from early research tools to clinically viable compounds like this compound reflects substantial advances in medicinal chemistry and drug design methodologies. Early histamine H3 receptor antagonists, including thioperamide and ciproxifan, while pharmacologically important, possessed limitations that prevented their clinical development. The transition to non-imidazole-derived compounds represented a crucial evolutionary step, as these newer chemical scaffolds offered improved pharmacokinetic properties and reduced potential for drug-drug interactions.

This compound exemplifies the current state-of-the-art in histamine H3 receptor antagonist design, incorporating lessons learned from earlier generations of compounds. The compound's cyclobutane carboxamide scaffold represents a novel approach to histamine H3 receptor antagonism, departing from the imidazole-based structures that characterized earlier development efforts. This structural innovation has enabled the achievement of exceptional selectivity and optimal pharmacokinetic properties while maintaining potent biological activity.

The broader landscape of histamine H3 receptor antagonist development has included contributions from multiple pharmaceutical companies, with Abbott, GlaxoSmithKline, and Pfizer among the leaders in advancing compounds through clinical development. The success of pitolisant (Wakix) as the first histamine H3 receptor inverse agonist to achieve market approval has validated the therapeutic potential of this mechanism and provided important precedent for the clinical utility of histamine H3 receptor modulation. This compound's development within this broader context demonstrates the continued evolution and refinement of histamine H3 receptor pharmacology.

Compound Generation Representative Compounds Key Characteristics Limitations
First Generation Thioperamide, R-alpha-methylhistamine High potency, good selectivity Limited clinical viability
Second Generation Ciproxifan, Clobenpropit Improved selectivity Pharmacokinetic limitations
Third Generation This compound, Pitolisant Optimal drug properties Variable clinical success

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBKHYDZOCBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029522
Record name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935840-31-6
Record name PF-03654746
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03654746
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03654746
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3QE979K1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件

PF-03654746 的合成涉及多个步骤,从环丁烷环的制备开始,然后进行官能化。关键步骤包括:

    环丁烷环的形成: 通过 [2+2] 环加成反应实现。

    引入氟原子: 使用选择性氟化剂进行氟化。

    连接吡咯烷基甲基: 此步骤涉及亲核取代反应。

    形成羧酰胺基团: 通过使用适当的偶联试剂进行酰胺键形成来实现。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:

    反应温度和压力: 控制以优化反应速率和选择性。

    纯化方法: 采用结晶、蒸馏和色谱等技术来达到所需的纯度。

化学反应分析

反应类型

PF-03654746 经历了各种化学反应,包括:

    氧化: 该化合物可以用强氧化剂氧化。

    还原: 还原反应可以使用还原剂(如氢化铝锂)进行。

    取代: 亲核和亲电取代反应很常见,尤其是在氟化位置。

常用试剂和条件

    氧化剂: 高锰酸钾、三氧化铬。

    还原剂: 氢化铝锂、硼氢化钠。

    取代试剂: 卤化剂、亲核试剂(如胺和醇)。

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如:

    氧化: 形成羧酸或酮。

    还原: 形成醇或胺。

    取代: 形成各种取代衍生物。

科学研究应用

PF-03654746 is a potent and selective histamine H3 receptor antagonist developed by Pfizer . It has been investigated for various clinical applications, including the treatment of neurological and psychiatric disorders .

Targets
this compound primarily targets the human H3 receptor .

Clinical Trials and Investigational Uses

This compound has been investigated as a treatment for the following conditions:

  • Narcolepsy
  • Schizophrenia
  • Tourette's Syndrome
  • Excessive Daytime Sleepiness (EDS)
  • ADHD
  • Alzheimer's disease
  • Anti-allergy applications

However, clinical trials for schizophrenia, Alzheimer's disease, and ADHD were discontinued .

Pharmacology

This compound functions as an antagonist of the histamine H3 receptor . Histamine H3 receptors are presynaptic autoreceptors that regulate cyclic AMP and inhibit the release of histamine . By blocking these receptors, this compound increases synaptic histamine levels and modulates the release of other neurotransmitters .

Occupancy Estimates

Oral administration of 0.1 to 4 mg of this compound resulted in occupancy estimates of 71%–97% and 30%–93% at 3 and 24 hours post-drug, respectively . this compound can fully occupy H3 binding sites (ROmax = 100%), with an IC50 estimated to be 0.144 ± 0.010 ng/mL .

Structural Basis for Recognition

The crystal structure of the human histamine receptor H3R bound to this compound has been determined at 2.6 Å resolution . Key interactions include:

  • The 3-fluoro-phenyl moiety of this compound forming a hydrophobic interaction with F193 ECL2 .
  • Hydrophobic interaction with Y374 6.51 .
  • The fluorine atom of 3-fluoro-cyclobutane of this compound engages a hydrogen bond with C188 45.50, and the amine moiety of pyrrolidine of this compound forms a salt bridge with D114 3.32 at the bottom of the pocket .

Considerations

作用机制

PF-03654746 通过选择性结合并拮抗组胺 H3 受体发挥作用。 该受体主要在脑中表达,并调节各种神经递质的释放,包括组胺、多巴胺、γ-氨基丁酸和乙酰胆碱 。通过阻断 H3 受体,this compound 增加了这些神经递质的释放,从而改善认知功能并减少神经系统疾病的症状。

相似化合物的比较

Structural and Mechanistic Comparisons
Compound Target Binding Pocket Features Key Interactions Selectivity Profile
PF-03654746 H3R antagonist Shallow extracellular pocket with an extended binding pocket (EBP) near TM2/TM7/ECL2 Hydrogen bonds: D114³·³², Y91²·⁶¹; Hydrophobic: Y374⁶·⁵¹, F193ECL2; Salt bridge: D114³·³² . >1,000-fold selectivity for H3R over H1/2/4 .
PF-03654764 H3R antagonist Similar to this compound Likely overlaps with this compound due to structural similarity; exact interactions not fully resolved . Comparable selectivity to this compound .
Doxepin (H1R antagonist) H1R inverse agonist Deep orthosteric pocket Hydrogen bonds: T112³·³⁷, Y458⁶·⁵¹; No interaction with ECL2 . High H1R selectivity; no activity at H3R .
Pitolisant H3R inverse agonist Overlaps with orthosteric site Binds core TM regions; lacks EBP interactions seen in this compound . Moderate H3R selectivity .
Sumatriptan 5-HT1B/1D agonist Docks into H3R pocket Hydrogen bonds: Y91²·⁶¹, D114³·³², Y115³·³³; Lower affinity than this compound . Primarily serotonin receptor agonist .

Key Insights :

  • Residue-Specific Interactions: this compound’s inhibition relies on residues Y374⁶·⁵¹ and F193ECL2, which are absent in H1R antagonists like doxepin.
  • Cholesterol Modulation : Unlike H1R, H3R’s ligand-binding pocket is stabilized by cholesterol in an allosteric site near TM1/TM5. This may enhance this compound’s affinity, though experimental validation is pending .
Pharmacological and Clinical Comparisons
Compound Clinical Indication Efficacy in Allergic Rhinitis CNS Penetration Adverse Effects (AEs)
This compound Allergic rhinitis (add-on) Significant congestion reduction vs. placebo . High Insomnia, hallucinations, jitteriness .
PF-03654764 Allergic rhinitis (add-on) Similar efficacy to this compound (preclinical) . High Insomnia, jitteriness .
Fexofenadine Allergic rhinitis (monotherapy) Moderate symptom relief Low Headache, nausea .
Pseudoephedrine Nasal decongestant Rapid congestion relief Moderate Hypertension, tachycardia .

Key Insights :

  • CNS Side Effects : this compound’s CNS penetration correlates with H3R expression in the brain, unlike fexofenadine, which primarily acts peripherally .
Receptor Occupancy and Selectivity
  • This compound : Achieves full H3R occupancy at plasma concentrations ≥0.144 ng/mL (IC50) . Its selectivity is driven by interactions with H3R-specific residues (e.g., F193ECL2) absent in other histamine receptors .
  • Pitolisant : Lower receptor occupancy required for efficacy in narcolepsy, reflecting its inverse agonist mechanism .

生物活性

PF-03654746 is a small molecule antagonist targeting the histamine H3 receptor (H3R), which plays a significant role in various neurological and psychiatric conditions. This compound has been investigated for its potential therapeutic applications in disorders such as narcolepsy, schizophrenia, Tourette's syndrome, and excessive daytime sleepiness .

This compound functions primarily as a histamine H3 receptor antagonist , inhibiting the receptor's activity. The H3 receptor is a G-protein coupled receptor (GPCR) that modulates the release of neurotransmitters such as histamine, acetylcholine, and others. By blocking this receptor, this compound enhances the release of these neurotransmitters, which can improve cognitive functions and reduce symptoms associated with various neurological disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through several studies:

  • Receptor Occupancy : Studies using positron emission tomography (PET) demonstrated that oral doses of this compound resulted in 71%–97% occupancy of H3 receptors at 3 hours post-administration, decreasing to 30%–93% at 24 hours .
  • Efficacy in Clinical Trials : In a Phase I trial focused on cognitive deficits in schizophrenia patients, this compound was evaluated for safety and tolerability, although results were not publicly disclosed .

Structural Insights

Recent structural studies have provided insights into how this compound interacts with the H3 receptor:

  • A crystal structure of the H3 receptor complexed with this compound revealed critical interactions that stabilize the binding. The compound forms hydrophobic interactions and salt bridges with key amino acids within the binding pocket .
  • Notably, mutations in specific residues (e.g., F193 and Y374) significantly affected the binding affinity of this compound, indicating these residues play crucial roles in ligand specificity and efficacy .

Clinical Applications

  • Narcolepsy : Research has indicated that this compound may help alleviate symptoms associated with narcolepsy by enhancing wakefulness through H3R antagonism .
  • Schizophrenia : In combination with other treatments, this compound showed promise in reducing cognitive deficits in schizophrenia patients during clinical trials .
  • Allergic Rhinitis : A study investigated the effects of this compound combined with fexofenadine on allergen-induced nasal symptoms. Results showed significant reductions in congestion and itching compared to placebo .

Summary of Findings

Study FocusKey Findings
Receptor Occupancy71%-97% occupancy at 3 hours; 30%-93% at 24 hours post-dose
Cognitive DeficitsPhase I trial completed for schizophrenia; results not publicly available
Allergic RhinitisSignificant reduction in nasal symptoms when combined with fexofenadine

常见问题

Q. What are the key structural determinants of PF-03654746’s binding to the histamine H3 receptor (H3R)?

this compound binds to a shallow extracellular pocket of H3R formed by transmembrane domains (TM2, TM3, TM6, TM7) and extracellular loop 2 (ECL2). Critical interactions involve residues Y912.61 (hydrogen bonding), E3957.36 (salt bridges), and hydrophobic contacts with Y3746.51 , C18845.50 , and F193ECL2 . Mutagenesis studies confirm these residues are essential for binding affinity and selectivity . Methodologically, co-crystallography (resolution: ~3.0 Å) and radioligand displacement assays (e.g., [³H]-Nα-methylhistamine competition) are used to validate these interactions .

Q. How does the cyclobutanecarboxamide scaffold influence this compound’s pharmacological properties?

The trans-substituted cyclobutanecarboxamide core provides conformational rigidity, enhancing selectivity for H3R over other amine receptors. The 3-fluoro-4-(pyrrolidinylmethyl)phenyl group at the 3-position improves lipophilicity and brain penetration, while the ethyl group on the carboxamide nitrogen optimizes metabolic stability. Comparative studies with analogs (e.g., PF-03654764, with a 2-methylpropyl substituent) demonstrate how minor structural changes alter pharmacokinetic profiles, such as half-life and bioavailability .

Q. What in vitro assays are recommended for characterizing this compound’s binding kinetics?

Homogeneous NanoBRET assays on living cells provide real-time kinetic data, including association (konk_{\text{on}}) and dissociation (koffk_{\text{off}}) rates. For this compound, kon=4.4±1.2×106M1min1k_{\text{on}} = 4.4 \pm 1.2 \times 10^6 \, \text{M}^{-1}\text{min}^{-1} and koff=0.073±0.02min1k_{\text{off}} = 0.073 \pm 0.02 \, \text{min}^{-1}, yielding a kinetic pKDpK_D of 7.8 ± 0.1 . Radioligand binding assays (e.g., using [¹¹C]GSK189254 in PET studies) further quantify receptor occupancy and competitive inhibition .

Advanced Research Questions

Q. How can researchers reconcile this compound’s strong in vitro binding with its lack of clinical efficacy in narcolepsy trials?

Despite high H3R occupancy (71–97% at 3 hours post-dose), this compound failed to improve daytime somnolence (MWT-20 test) or cataplexy in Phase II trials. This discrepancy may arise from suboptimal dosing regimens, rapid receptor desensitization, or off-target effects. PET studies corrected for non-tracer carryover (NTCO) effects reveal that plasma concentrations ≥0.144 ng/mL are required for 50% receptor occupancy, suggesting higher doses may be needed for therapeutic efficacy .

Q. What methodological approaches identify allosteric modulation of H3R by cholesterol during this compound binding?

Co-crystallography with cholesterol identifies a hydrophobic pocket between TM1 and TM7, where cholesterol’s β3-hydroxyl group forms hydrogen bonds with E3957.36 —a residue also critical for this compound binding. Mutagenesis (e.g., E395A) reduces antagonist affinity by >10-fold, confirming cholesterol’s role as a negative allosteric modulator. Surface plasmon resonance (SPR) or fluorescence anisotropy can quantify cholesterol’s impact on binding kinetics .

Q. How can molecular docking simulations guide the optimization of this compound derivatives?

Docking scores (e.g., −12.8 kcal/mol for this compound) and hydrogen-bond interactions with D1143.32 and Y912.61 predict binding poses consistent with crystallographic data. Machine learning models trained on H3R antagonist datasets can prioritize derivatives with improved steric complementarity to the extended binding pocket (EBP). Validation via free-energy perturbation (FEP) calculations or alchemical binding assays is recommended .

Q. What strategies mitigate biases in PET-based receptor occupancy studies for this compound?

NTCO correction accounts for residual radioligand ([¹¹C]GSK189254) from prior scans, which artificially lowers occupancy estimates. The method incorporates plasma radioligand concentration and in vivo KdK_d (9.5 ± 5.9 pM) to adjust occupancy values by ≤15%. Concomitant measurement of unbound drug fractions in cerebrospinal fluid (CSF) improves accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-03654746
Reactant of Route 2
Reactant of Route 2
PF-03654746

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。